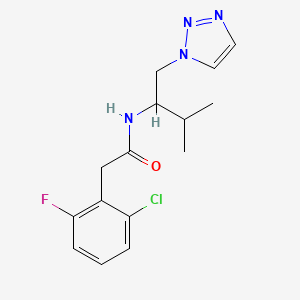

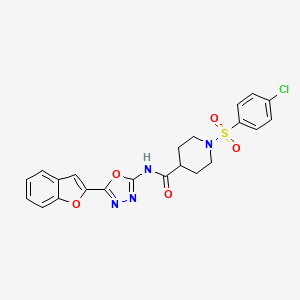

![molecular formula C21H22N4O5S2 B2519736 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941884-73-7](/img/structure/B2519736.png)

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical entity that appears to be related to a class of compounds that involve substituted piperazine moieties. These compounds are of interest due to their potential applications in various fields, including analytical chemistry, electrochemical synthesis, and biological evaluation for antimicrobial activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include cyclo condensation and electrochemical oxidation. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography . Similarly, electrochemical syntheses of new arylthiobenzazoles were carried out by electrochemical oxidation of a related piperazin-1-yl)ethanone compound in the presence of nucleophiles . These methods suggest that the synthesis of the compound might also involve complex reactions that could include electrochemical steps or condensation reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is a common feature in many biologically active molecules. The presence of substituents like the ethylsulfonyl group and the nitrobenzothiazole moiety in the compound indicates that it could have interesting electronic properties and potential reactivity due to the presence of electron-withdrawing groups .

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine rings can be quite diverse. For example, the sulfonate reagent mentioned earlier can be removed after derivatization by acid treatment, indicating that the piperazine moiety can undergo reactions that allow for such cleavage . In electrochemical synthesis, piperazin-1-yl)ethanone compounds participate in Michael addition reactions, suggesting that the compound may also engage in similar nucleophilic addition reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone are not detailed in the provided papers, related compounds exhibit properties that are significant for their applications. For instance, the derivatization reagent has a fluorophore for sensitive detection and a tertiary amino function that can be removed, which could imply that the compound may also have detectable properties useful in analytical chemistry . The electrochemical behavior of similar compounds suggests that the compound may have redox-active properties that could be exploited in synthetic chemistry .

科学研究应用

Anti-HIV Applications

One notable application of compounds structurally related to the given chemical involves anti-HIV activities. Derivatives synthesized from related compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity, showcasing potential as non-nucleoside reverse transcriptase inhibitors in MT-4 cells (Al-Masoudi et al., 2007).

Synthesis and Characterization

The compound's related derivatives have been synthesized and characterized, highlighting the significance of eco-friendly synthesis methods. One study illustrated an efficient, eco-friendly microwave-assisted synthesis of a compound through click cyclocondensation, providing insights into green chemistry applications and the structural characterization of these compounds (Said et al., 2020).

Electrochemical Synthesis

Electrochemical synthesis based on the oxidation of related compounds has been explored, showcasing the synthesis of new arylthiobenzazoles. This research provides valuable insights into the electrochemical behavior of these compounds and their potential applications in various chemical synthesis processes (Amani & Nematollahi, 2012).

Antimicrobial Activity

Several derivatives structurally similar to the given compound have been synthesized and evaluated for their antimicrobial activity. This research area explores the potential of these compounds to act against various bacteria and fungi, contributing to the field of antimicrobial drug development (Patel et al., 2011).

Anti-Inflammatory and Antiproliferative Activities

Compounds with structural similarities have been studied for their anti-inflammatory and antiproliferative activities. These studies provide insights into the therapeutic potential of these compounds, paving the way for the development of new drugs for treating various inflammatory conditions and cancers (Ahmed et al., 2017).

属性

IUPAC Name |

2-(4-ethylsulfonylphenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-2-32(29,30)17-6-3-15(4-7-17)13-20(26)23-9-11-24(12-10-23)21-22-18-8-5-16(25(27)28)14-19(18)31-21/h3-8,14H,2,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFGQFIAOHFEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

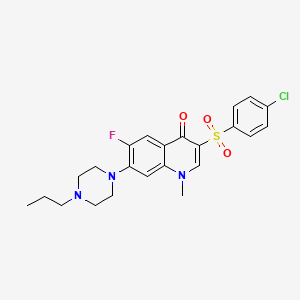

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

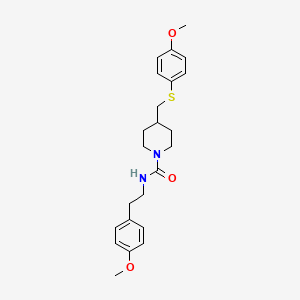

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)

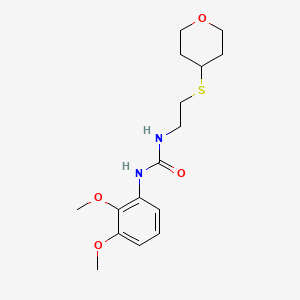

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2519671.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)